3-Methoxy-2-nitrobenzoic acid CAS number and properties
3-Methoxy-2-nitrobenzoic acid CAS number and properties
An In-depth Technical Guide to 3-Methoxy-2-nitrobenzoic Acid
Introduction and Strategic Importance
3-Methoxy-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1] Its strategic importance is derived from the specific arrangement of its three functional groups—a carboxylic acid, a nitro group, and a methoxy group—on the benzene ring. This unique substitution pattern imparts distinct reactivity, making it a valuable building block for a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] The presence of the electron-withdrawing nitro group significantly influences the acidity and reactivity of the benzoic acid backbone, while the methoxy group provides additional electronic and steric directionality.[2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, applications, and safety protocols.
Core Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its CAS number and its distinct physical and chemical properties. These data points are critical for laboratory use, analytical characterization, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 4920-80-3 | [2][4][5][6][7] |
| Molecular Formula | C₈H₇NO₅ | [5][7][8][9] |
| Molecular Weight | 197.14 g/mol | [2][4][7][8] |
| IUPAC Name | 3-Methoxy-2-nitrobenzoic acid | [5][9] |
| Synonyms | 2-Nitro-3-methoxybenzoic acid, m-Anisic acid, 2-nitro- | [6][9] |
| Appearance | White to pale beige/light yellow crystalline powder/solid | [1][10] |
| Melting Point | 253-257 °C | [1] |
| Solubility | Low solubility in water; soluble in alcohol and ester solvents.[10] | |
| InChI Key | YMOMYSDAOXOCID-UHFFFAOYSA-N | [2][6][9] |
Synthesis and Mechanistic Insights
The most direct and commonly employed route for the preparation of 3-Methoxy-2-nitrobenzoic acid is the electrophilic nitration of 3-methoxybenzoic acid.[2] Understanding the underlying mechanism is key to optimizing reaction conditions and maximizing yield.
Protocol: Nitration of 3-Methoxybenzoic Acid
-
Reaction Setup: In a reaction vessel suitable for aggressive reagents, dissolve 3-methoxybenzoic acid in a strong acid solvent, typically concentrated sulfuric acid, under cooling in an ice bath.
-
Nitrating Agent Preparation: Slowly add a nitrating agent, such as concentrated nitric acid, to the cooled solution. The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Electrophilic Aromatic Substitution: The nitronium ion attacks the electron-rich aromatic ring. The methoxy group (-OCH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. The positions ortho and para to the methoxy group are activated. Due to steric hindrance from the adjacent carboxylic acid group, the incoming nitro group is predominantly directed to the C2 position (ortho to the methoxy group).[2]
-
Workup and Isolation: After the reaction is complete, the mixture is carefully poured over ice water to precipitate the product. The solid is then collected by filtration, washed with cold water to remove residual acid, and dried. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Caption: Synthetic workflow for 3-Methoxy-2-nitrobenzoic acid.
Chemical Reactivity and Synthetic Utility
The utility of 3-Methoxy-2-nitrobenzoic acid as a synthetic intermediate stems from the reactivity of its functional groups.[2] Chemists can selectively manipulate these groups to build molecular complexity.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is fundamental, as it opens up a vast array of subsequent reactions, such as diazotization and coupling, to form diverse aromatic compounds crucial in medicinal chemistry.[2] Common reducing agents include tin(II) chloride (SnCl₂) or catalytic hydrogenation.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations. Esterification with an alcohol under acidic conditions or amidation with an amine using coupling agents provides access to a wide range of derivatives.
-
Nucleophilic Aromatic Substitution: While less common, the presence of a strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution, allowing for the displacement of other substituents under specific conditions.
Caption: Synthetic utility of 3-Methoxy-2-nitrobenzoic acid.
Applications in Research and Drug Development
The structural motifs accessible from 3-Methoxy-2-nitrobenzoic acid are prevalent in biologically active molecules.
-
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.[2] A notable application is in the preparation of pyrrolobenzodiazepines (PBDs), a class of compounds with reported anti-tumor activity.[11] Its structure allows for the introduction of diverse functionalities, making it a valuable tool for medicinal chemists designing new drug candidates.[2]
-
Agrochemicals: Derivatives of nitrobenzoic acids are used in the formulation of herbicides and pesticides.[3]
-
Dyes and Materials: As with many nitroaromatic compounds, it serves as a precursor in the production of dyes and advanced materials where its chromophoric properties can be exploited.[2]
Analytical Methodologies
The purity of 3-Methoxy-2-nitrobenzoic acid and the progress of reactions involving it are often monitored using chromatographic techniques. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for its analysis.[6] Such methods are crucial for quality control, ensuring the purity of synthetic intermediates and final products.[2]
-
Method: Reverse-phase (RP) HPLC.[6]
-
Stationary Phase: A C18 column (e.g., Newcrom R1) is typically effective.[6]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) is used.[6]
Safety, Handling, and Storage
Proper handling of 3-Methoxy-2-nitrobenzoic acid is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Classification:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[12][13]
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[14]
-
Skin Protection: Wear protective gloves and a lab coat.[12] Wash hands and any exposed skin thoroughly after handling.[12][13]
-
Respiratory Protection: Avoid breathing dust.[12] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[13]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[12][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[12]
Storage:
References
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- 3-Methoxy-2-nitrobenzoic acid - Amerigo Scientific. (n.d.).
- 3-METHOXY-2-NITROBENZOIC ACID | CAS 4920-80-3 - Matrix Fine Chemicals. (n.d.).
- 3-Methoxy-2-nitrobenzoic acid - SIELC Technologies. (2018, May 16).
- 3-Methoxy-2-nitrobenzoic acid | CAS 4920-80-3 | SCBT. (n.d.).
- 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 - ChemicalBook. (2025, January 27).
- 3-Methoxy-2-nitrobenzoic acid - ChemBK. (2024, April 9).
- 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem. (n.d.).
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
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- SAFETY DATA SHEET. (2025, December 26).
- 3-Methoxy-2-nitrobenzoic acid - CymitQuimica. (n.d.).
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- 3-Methoxy-2-nitrobenzaldehyde SDS, 53055-05-3 Safety Data Sheets - ECHEMI. (n.d.).
- 4920-80-3(3-METHOXY-2-NITROBENZOIC ACID) Product Description - ChemicalBook. (n.d.).
- 3-Methoxy-4-nitrobenzoic acid 98 5081-36-7 - Sigma-Aldrich. (n.d.).
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